Benzenemethanamine, N-(1,3-dimethylbutyl)-, also known as N-(1,3-dimethylbutyl)benzyl amine (DMBA), is an organic compound classified as a primary amine. It is a colorless liquid with a characteristic amine odor. DMBA is soluble in most organic solvents but is insoluble in water.
Scientific research has employed various techniques to characterize and analyze DMBA, including:
DMBA has been explored as a reactant or intermediate in various organic synthesis reactions. Some examples include:
Recent scientific research has investigated the potential biological properties of DMBA, including:
Benzenemethanamine, N-(1,3-dimethylbutyl)-, also known as N-(1,3-dimethylbutyl)benzylamine, is an organic compound characterized by the presence of a benzene ring connected to a primary amine group through a methylene bridge. Its molecular formula is C₁₃H₂₁N, and it features a 1,3-dimethylbutyl substituent on the nitrogen atom. This compound is typically a colorless liquid with a distinctive amine odor and is soluble in most organic solvents but insoluble in water .
The structural uniqueness of benzenemethanamine, N-(1,3-dimethylbutyl)- arises from its combination of an aromatic system and a bulky alkyl group. This configuration influences its chemical properties and biological activities, making it a subject of interest in various fields of research.
The synthesis of benzenemethanamine, N-(1,3-dimethylbutyl)- can be achieved through several methods:
Benzenemethanamine, N-(1,3-dimethylbutyl)- finds applications in various fields:
Interaction studies involving benzenemethanamine focus on its reactivity with other chemical species. For instance:
Benzenemethanamine, N-(1,3-dimethylbutyl)- shares similarities with several other compounds within the class of aromatic amines. Here are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Dimethylbenzylamine | C₆H₅CH₂N(CH₃)₂ | Used as a catalyst for polyurethane |
Benzylamine | C₆H₅CH₂NH₂ | Simple primary amine |
N-Isopropylbenzylamine | C₆H₅CH₂N(CH(CH₃)₂) | Used in pharmaceuticals |
N,N-Dimethylbenzylamine | C₉H₁₃N | Known for its use in epoxy curing |
The uniqueness of benzenemethanamine, N-(1,3-dimethylbutyl)- lies in its specific substitution pattern on the nitrogen atom which imparts distinct physical and chemical properties compared to these similar compounds. Its bulky substituent may influence solubility and reactivity differently than others within this category .
The compound benzenemethanamine, N-(1,3-dimethylbutyl)- is systematically named according to IUPAC rules as N-(1,3-dimethylbutyl)-1-phenylmethanamine. This nomenclature reflects its structure: a benzyl group (C₆H₅CH₂–) attached to a primary amine (–NH₂) substituted with a 1,3-dimethylbutyl chain (–C(CH₃)CH₂CH(CH₃)₂).
Synonyms include:
The molecular formula is C₁₃H₂₁N, with a molecular weight of 191.31 g/mol.
The molecule features a branched aliphatic chain (1,3-dimethylbutyl) attached to the nitrogen of a benzylamine group. Key structural characteristics include:
The electronic structure is characterized by:
Resonance contributions:
$$
\text{C}6\text{H}5\text{CH}2\text{–N} \leftrightarrow \text{C}6\text{H}_5\text{CH}^+–\text{N}^-
$$
This partial double-bond character slightly reduces amine basicity compared to aliphatic amines.
A comparison with related compounds highlights unique structural and electronic features:
Compound | Molecular Formula | Substituent | Key Differences |
---|---|---|---|
Benzylamine | C₇H₉N | –NH₂ | Less steric hindrance; higher basicity |
N,N-Dimethylbenzylamine | C₉H₁₃N | –N(CH₃)₂ | Increased steric bulk; reduced nucleophilicity |
N-Ethylbenzylamine | C₉H₁₃N | –NHCH₂CH₃ | Linear alkyl chain; moderate conformational freedom |
N-(1,3-Dimethylbutyl)benzylamine | C₁₃H₂₁N | Branched alkyl chain | Enhanced steric effects; unique solubility profile |
The branched 1,3-dimethylbutyl group in the title compound distinguishes it from simpler aromatic amines by:
Primary synthesis methods:
Key challenges:
Notable reactions:
Key spectral data:
Property | Value |
---|---|
Melting point | Not reported (liquid at RT) |
Boiling point | ~240–260°C (estimated) |
Density | 0.89–0.91 g/cm³ |
Solubility in H₂O | <0.1 g/L (20°C) |
Log P (octanol/water) | 3.2 ± 0.3 |
pKa | 9.8 ± 0.2 (amine group) |
The compound is lipophilic, favoring solubility in organic solvents like ethanol, ether, and chloroform.
Unlike N,N-dimethylbenzylamine (a common catalyst for polyurethanes), the title compound’s branched structure limits its catalytic utility but enhances selectivity in asymmetric synthesis.